molecular formula C20H18ClFN4O2S B2690159 N-(3-chloro-4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251633-52-9

N-(3-chloro-4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2690159
CAS RN: 1251633-52-9
M. Wt: 432.9
InChI Key: ONCIUOGHOIBGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN4O2S and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole-Based Compounds in Tuberculosis Research

One area of research application for related compounds includes the development of inhibitors for Mycobacterium tuberculosis. A study designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising results in antituberculosis activity (Jeankumar et al., 2013).

Fluorine-19 NMR in Drug Discovery

Another research application involves using 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. This technique supported the selection of candidates for further development by providing data on early lead compounds, including their metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).

Anticancer Activity of Fluoro Substituted Compounds

Research on fluoro-substituted benzobpyrans revealed compounds exhibiting significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to reference drugs. This highlights the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity of Benzothiazoles

Synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide showed good to moderate activity against selected bacterial and fungal microbial strains. This indicates the potential of benzothiazole derivatives in antimicrobial applications (Anuse et al., 2019).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c1-11(2)19(27)25-17-16(15-5-3-4-8-23-15)26-29-18(17)20(28)24-10-12-6-7-14(22)13(21)9-12/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCIUOGHOIBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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